molecular formula C12H9N3 B10843064 3-Imidazol-1-yl-quinoline

3-Imidazol-1-yl-quinoline

Cat. No.: B10843064
M. Wt: 195.22 g/mol
InChI Key: SRUVTPIFNUPTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imidazol-1-yl-quinoline is a sophisticated heterocyclic hybrid compound that integrates two privileged pharmacophores—quinoline and imidazole—into a single molecular scaffold. This combination is of significant interest in medicinal chemistry and drug discovery research, as it merges the versatile biological profile of the quinoline ring with the favorable binding properties of the imidazole moiety. The imidazole ring is known for its amphoteric nature and exceptional ability to form hydrogen bonds, which often enhances interactions with biological targets . Meanwhile, the quinoline structure provides a rigid, planar framework that is common in many therapeutic agents . The primary research value of this hybrid structure lies in its potential to exhibit a broad spectrum of biological activities. While specific studies on this exact compound are limited, extensive research on analogous imidazoquinoline hybrids has demonstrated promising pharmacological properties. These include significant antimicrobial activity against various bacterial and fungal pathogens , potent antimalarial and anticancer effects , and notable inhibitory action on enzymes like α-glucosidase and α-amylase for antidiabetic research . Some derivatives also show robust antioxidant and anti-inflammatory activities . The mechanism of action is typically multi-targeted, potentially involving enzyme inhibition, receptor agonism (e.g., on toll-like receptors), and interference with crucial cellular processes in pathogens or cancer cells . This makes this compound a highly valuable scaffold for researchers investigating new therapeutic agents for infectious diseases, metabolic disorders, oncology, and inflammation. This product is provided for Research Use Only (RUO) and is intended for laboratory research purposes solely. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate care and safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

3-imidazol-1-ylquinoline

InChI

InChI=1S/C12H9N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-9H

InChI Key

SRUVTPIFNUPTIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N3C=CN=C3

Origin of Product

United States

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic methods are fundamental to the characterization of 3-Imidazol-1-yl-quinoline, with each technique offering unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. uobasrah.edu.iq Analysis of NMR spectra provides information on the number and types of atoms, their connectivity, and the electronic structure of the molecule. koreascience.kripb.pt

In a typical ¹H NMR spectrum of a related compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, recorded in DMSO-d₆, distinct signals corresponding to the protons on both the quinoline (B57606) and imidazole (B134444) rings are observed. nih.gov For instance, the protons of the imidazole ring appear at specific chemical shifts, as do the protons on the quinoline core. nih.gov The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) reveal the spatial relationships between adjacent protons, confirming their positions on the rings. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. koreascience.kr The chemical shifts of the carbon atoms in both the quinoline and imidazole rings are indicative of their electronic environment. nih.govresearchgate.net For example, carbons adjacent to nitrogen atoms typically resonate at different fields compared to other aromatic carbons.

Table 1: Representative NMR Data for an Imidazole-Substituted Quinoline Derivative Note: Data is for the related compound 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as a representative example. nih.gov The exact shifts for this compound may vary.

¹H NMR (300 MHz, DMSO-d₆)¹³C NMR (75 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)Assignment
8.85 (dd, J=8Hz, J=2Hz, 1H)H-2 quinoline154.01Quinoline Carbons
8.53 (dd, J=8Hz, J=2Hz)H-4 quinoline148.45
7.58 (t, J=8.0Hz, J=4Hz)H-3 quinoline139.13
7.36 (d, J=5Hz, 1H)H-6 quinoline132.55
7.05 (d, J=4Hz, 1H)H-7 quinoline127.06
--123.55
7.75 (s, 1H)H-2 imidazole137.77Imidazole Carbons
7.10 (d, J=2Hz, 1H)H-5 imidazole128.91
6.84 (d, J=2Hz, 1H)H-4 imidazole119.89
5.56 (s, 2H)CH₂ linker46.88CH₂ linker Carbon
9.93 (s, 1H)OH122.59, 111.01Other Quinoline Carbons

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). researchgate.net The resulting spectrum displays characteristic absorption bands corresponding to specific bonds within the molecule. koreascience.kr For quinoline and imidazole-containing structures, key vibrational modes include C-H, C=C, and C=N stretching and bending frequencies. nih.govdiva-portal.org These spectral fingerprints confirm the presence of both the quinoline and imidazole ring systems. koreascience.kr

Table 2: Typical FT-IR Absorption Bands for Imidazole-Quinoline Compounds Note: Values are representative and sourced from studies on similar molecular structures.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000Aromatic C-H stretchingQuinoline & Imidazole Rings
1620-1580C=N stretchingQuinoline & Imidazole Rings
1590-1450C=C aromatic ring stretchingQuinoline & Imidazole Rings
1400-1000In-plane C-H bendingQuinoline & Imidazole Rings
900-690Out-of-plane C-H bendingAromatic Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. mdpi.com The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Quinoline derivatives typically exhibit multiple absorption bands corresponding to π→π* and n→π* electronic transitions. actamedicamarisiensis.roresearchgate.net The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the presence of heteroatoms. rsc.org Studies on similar quinoline-based compounds show characteristic absorption maxima that confirm the presence of the extensive conjugated system formed by the fused rings. actamedicamarisiensis.ro

Table 3: Representative UV-Vis Absorption Data for Quinoline Derivatives Note: Values are representative and sourced from studies on similar molecular structures. mdpi.comactamedicamarisiensis.ro

Absorption Maximum (λmax, nm)Electronic TransitionAssociated Chromophore
~220-260π → πConjugated π system
~270-300π → πConjugated π system
~315-350n → π* / π → π*Heteroaromatic system

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of this compound. Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺. nih.govtandfonline.com The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight of the compound. hilarispublisher.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. tandfonline.comrsc.org This precision allows for the unambiguous determination of the compound's elemental composition, distinguishing it from other compounds with the same nominal mass. mdpi.com This data is critical for confirming that the synthesized product has the correct chemical formula corresponding to this compound. researchgate.net

Table 4: Mass Spectrometry Data for an Imidazole-Substituted Quinoline Note: Data is for the related compound 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, which has a different molecular formula and weight than this compound but demonstrates the principle.

TechniqueIonObserved m/zReference
ESI-MS[M+H]⁺226.1 nih.gov
ESI-MS[M+Na]⁺248.4 nih.gov
HRMS[M+H]⁺Calculated vs. Found mdpi.comtandfonline.com

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

While spectroscopic methods define molecular connectivity, X-ray diffraction provides the ultimate confirmation of the three-dimensional structure in the solid state.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the precise atomic arrangement of a molecule. nih.gov By diffracting X-rays off a single, well-ordered crystal of this compound, a three-dimensional map of electron density can be generated. researchgate.net This map reveals the exact positions of all atoms in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles. grafiati.com

This technique confirms the planarity of the quinoline and imidazole rings and determines the dihedral angle between them, which describes their relative orientation. researchgate.net Furthermore, it elucidates the packing of molecules in the crystal, revealing any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the solid-state structure. nih.goviucr.org

Table 5: Representative Single-Crystal X-ray Crystallography Data Note: This table presents typical parameters obtained from a single-crystal X-ray diffraction study of a heterocyclic compound. Specific values for this compound would require experimental data.

ParameterDescriptionTypical Information Obtained
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Fundamental crystal symmetry.
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).Detailed symmetry operations within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the smallest repeating unit of the crystal.Size and shape of the unit cell.
Bond Lengths (Å)The distances between the nuclei of two bonded atoms.Confirms C-C, C-N, C-H bond distances.
Bond Angles (°)The angles formed by three connected atoms.Confirms geometry around each atom.
Torsion (Dihedral) Angles (°)The angle between planes through two sets of three atoms.Describes the orientation between the quinoline and imidazole rings.

Analysis of Crystal Packing and Intermolecular Interactions in Solid State

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. Understanding these forces is crucial as they influence the material's physical properties, such as melting point, solubility, and stability. For a molecule like this compound, which contains both quinoline and imidazole rings, a complex interplay of non-covalent interactions would be expected to govern its solid-state architecture.

The primary techniques for analyzing crystal packing are single-crystal X-ray diffraction and Hirshfeld surface analysis.

Intermolecular Interactions: In the solid state, molecules of this compound would likely be held together by a combination of the following interactions:

π-π Stacking: The aromatic quinoline and imidazole rings are electron-rich systems capable of engaging in π-π stacking interactions. These can occur in various geometries, such as face-to-face or edge-to-face, and are a significant cohesive force in the packing of aromatic compounds.

Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, the nitrogen atoms in both the quinoline and imidazole rings can act as hydrogen bond acceptors. Weak C-H···N hydrogen bonds, where hydrogen atoms from the aromatic rings or alkyl chains interact with the nitrogen atoms, are common in such heterocyclic structures and play a role in stabilizing the crystal lattice.

Hirshfeld Surface Analysis: This is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within the crystal, allowing for the identification and analysis of close contacts between neighboring molecules. The surface can be color-coded to highlight different types of interactions and their relative strengths, providing a detailed picture of the forces governing the crystal packing.

For related, but more complex, quinoline-imidazole derivatives, studies have shown that the crystal packing is often stabilized by a network of C-H···O, C-H···N, C-H···π, and π-π stacking interactions. It is reasonable to hypothesize that similar forces would be at play in the crystal structure of this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity.

The theoretical elemental composition of this compound, with the chemical formula C₁₂H₉N₃, can be calculated based on the atomic weights of its constituent elements.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )
CarbonC12.0112144.12
HydrogenH1.0199.09
NitrogenN14.01342.03
Total 195.24

From these values, the theoretical weight percentages can be determined:

Carbon (C): (144.12 / 195.24) * 100% = 73.82%

Hydrogen (H): (9.09 / 195.24) * 100% = 4.66%

Nitrogen (N): (42.03 / 195.24) * 100% = 21.53%

Experimentally, the elemental analysis is typically performed using a CHNS analyzer. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The measured percentages of C, H, and N are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the proposed chemical formula and the purity of the sample.

For various substituted quinoline and imidazole derivatives reported in the literature, elemental analysis is a standard characterization technique, and the experimental values are consistently shown to be in good agreement with the calculated theoretical values, thus confirming their stoichiometry.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT, Time-Dependent DFT – TD-DFT)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-Imidazol-1-yl-quinoline. DFT and its time-dependent extension, TD-DFT, are particularly prominent methods used to investigate the molecule's properties. dergipark.org.trscirp.org

Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.comscirp.org For derivatives of this compound, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.govrsc.org This process involves finding the minimum energy conformation of the molecule. dergipark.org.tr

Studies on related quinoline-imidazole hybrids have shown that the quinoline (B57606) and imidazole (B134444) rings are often twisted relative to each other. For instance, in 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, the imidazole ring is significantly twisted with respect to the quinoline system. nih.gov The planarity of the quinoline ring system itself can also be slightly distorted. researchgate.net These geometric parameters are crucial as they influence the molecule's electronic properties and how it interacts with other molecules. mdpi.com

The electronic structure, which describes the arrangement of electrons in the molecule, is also elucidated through these calculations. This includes the distribution of electron density and the energies of molecular orbitals. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. scirp.orgirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. irjweb.com For various quinoline derivatives, these energy gaps are calculated to predict their reactivity. scirp.org For example, in one study on quinoline-imidazole derivatives, the compound with the smallest energy gap (ΔE = 2.783 eV) was considered the most reactive. rsc.org

The energies of HOMO and LUMO for related quinoline compounds have been reported. For instance, for quinoline itself, the calculated HOMO energy is -6.646 eV and the LUMO energy is -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org These values provide a baseline for understanding the electronic properties of substituted quinolines like this compound.

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Quinoline-6.646-1.8164.83 scirp.org
Imidazole Derivative (1A)-6.2967-1.80964.4871 irjweb.com
Quinoline-imidazole derivative (Compound 3)Not specifiedNot specified2.783 rsc.org
Quinoline-imidazole derivative (Compound 9)Not specifiedNot specified3.995 rsc.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. uni-muenchen.de

Typically, red colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors represent areas of positive potential, prone to nucleophilic attack. uni-muenchen.de Green and yellow colors denote regions of intermediate potential.

For imidazole, MEP analysis clearly shows that the nitrogen atom not bonded to a hydrogen (N3) is the most negative region, making it the primary site for protonation or interaction with electrophiles. uni-muenchen.de In quinoline derivatives, the nitrogen atom within the quinoline ring and any oxygen atoms in substituents are often the most electron-rich sites. nih.gov This analysis is crucial for predicting how this compound might interact with biological targets, as the electrostatic potential guides the initial recognition and binding process. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. acs.orgresearchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. researchgate.netsemanticscholar.org

In studies of imidazole and quinoline-containing compounds, NBO analysis has been used to understand the intramolecular charge transfer and the stability arising from electron delocalization across the aromatic rings. nih.govresearchgate.net This information helps to explain the observed chemical reactivity and electronic properties of the molecule. scirp.org

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or a receptor. nih.govtandfonline.com This method is instrumental in drug discovery for assessing the potential of a compound to interact with a specific biological target. nih.gov

Computational Assessment of Binding Modes with Macromolecular Targets (e.g., enzymes, receptors)

Molecular docking simulations are widely used to study the binding of quinoline-imidazole derivatives to various biological targets. tandfonline.comresearchgate.net These simulations place the ligand (e.g., this compound) into the active site of a protein and calculate a "docking score," which estimates the binding affinity. mdpi.com A lower docking score generally indicates a more favorable binding interaction.

Studies have shown that quinoline-imidazole compounds can bind to a variety of targets. For example, derivatives have been docked into the active sites of enzymes like 15-lipoxygenase and the main protease of SARS-CoV-2. tandfonline.commdpi.com The binding modes reveal specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the active site. researchgate.net For instance, the quinoline and imidazole rings are often involved in hydrophobic and aromatic interactions, while the nitrogen atoms can act as hydrogen bond acceptors. nih.govresearchgate.net These detailed interaction patterns provide a rational basis for the observed biological activity and can guide the design of more potent inhibitors. researchgate.net

LigandTarget ProteinKey Interacting ResiduesBinding Affinity/ScoreReference
Quinoline-imidazole C14SARS-CoV-2 MproHIS A:41, CYS A:145-7.7 Kcal/mol mdpi.com
Compound 6hEGFRGLY152, TRP32Not specified researchgate.net
Compound 6jFabHGLY209, TRP32Not specified researchgate.net
Compound 6fMaltaseNot specifiedStrong inhibitor tandfonline.com
Compound 6n15-LipoxygenaseNot specifiedIC50 = 11.5 µM tandfonline.com

Prediction of Binding Energies and Interaction Profiles

Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of quinoline-imidazole hybrids with various biological targets. These studies calculate the free energy of binding, with more negative values indicating a stronger interaction.

Research has shown that derivatives of this scaffold can form stable complexes with various proteins. For instance, docking studies on imidazole-appended quinolines against the maltase enzyme have been performed to assess their potential as anti-diabetic agents. tandfonline.com Similarly, quinoline-imidazole hybrids have been evaluated as inhibitors of Mycobacterium tuberculosis. tandfonline.com The binding efficacy is often compared to standard inhibitors to gauge potential. tandfonline.com Molecular docking simulations of quinoline-imidazole derivatives against methicillin-resistant Staphylococcus aureus have revealed strong binding affinities, with calculated binding energies reaching as high as -9.2 kcal/mol. researchgate.net

The interaction profile typically involves a combination of non-covalent forces. In one study, the binding mode of a quinoline-imidazole derivative in the active site of the 15-lipoxygenase (15-LOX) enzyme showed the compound positioned near the catalytic Fe³⁺ ion. tandfonline.com Another investigation into V600E-mutated BRAF (V600EBRAF) protein, a cancer target, showed that benzimidazole-linked quinoline derivatives established key interactions with amino acid residues in the active site. mdpi.com These interactions commonly include hydrogen bonds with residues like Met109 and Val30, which are considered crucial for inhibitor binding. brieflands.com The planar quinoline and imidazole rings are also well-suited for π-π stacking interactions with aromatic residues within the protein's binding pocket. nih.gov

Table 1: Predicted Binding Energies and Interactions for Quinoline-Imidazole Derivatives

Target ProteinCompound TypePredicted Binding Energy (kcal/mol)Key Interacting Residues/InteractionsSource
Methicillin-resistant Staphylococcus aureus2-(aryloxy)-3-(4,5-diaryl-1H-imidazol-2-yl)quinoline derivativeUp to -9.2Not specified researchgate.net
15-Lipoxygenase (15-LOX)[2-(2-Chloro-quinolin-3-yl)-imidazo[1,2-a]pyridin-3-yl]amine derivativeNot specifiedPositioned near Fe³⁺ ion in the active site tandfonline.com
V600EBRAF4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked Sulfonamide-9.5 to -10.5 (MMGBSA/MMPBSA)Interactions with the protein's binding site mdpi.com
Maltase (α-glucosidase)3-(4,5-diphenyl-1H-imidazol-2-yl)-2-phenoxyquinoline derivativeNot specified (strong inhibitor)Compared favorably to acarbose tandfonline.com

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-target complex over time in a simulated physiological environment. tandfonline.comfrontiersin.org

Conformational Analysis and Dynamic Behavior in Simulated Environments

MD simulations track the atomic movements of the ligand and its target protein over a specific period, typically nanoseconds. tandfonline.com This allows for the analysis of the compound's conformational flexibility and its behavior within the binding pocket. Studies on related quinoline-imidazole hybrids show that these molecules can adapt their conformation to fit optimally within the active site of an enzyme. tandfonline.com The simulations can confirm whether the initial binding pose predicted by docking is maintained over time, providing stronger evidence for the proposed interaction mechanism. researchgate.net

Stability and Flexibility of Ligand-Target Complexes

The stability of the complex formed between the ligand and its target is a key indicator of inhibitory potential. This is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains intact. frontiersin.org

Furthermore, the Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding. bohrium.com MD simulations performed on quinoline-imidazole derivatives have confirmed the stability of the ligand-protein complexes, supporting the initial docking results and indicating a favorable and sustained interaction. researchgate.netfrontiersin.org For example, a 100 ns molecular dynamics simulation on an imidazole derivative complexed with the COVID-19 main protease confirmed the stability of the complex structure and binding pattern. tandfonline.com

Table 2: Molecular Dynamics Simulation Findings for Quinoline-Imidazole Systems

System SimulatedSimulation LengthKey FindingSource
Imidazole-appended quinoline with MaltaseNot specifiedConfirmed the efficacy of the ligand as a strong inhibitor. tandfonline.com
Quinoline-triazole conjugate with InhA enzymeNot specifiedConfirmed the stability of the ligand-enzyme complex. frontiersin.org
Imidazole derivative with COVID-19 Protease (Mpro)100 nsRevealed a stable conformation and binding pattern. tandfonline.com
Quinoline-imidazole hybrid with Methicillin-resistant S. aureus proteinNot specifiedConfirmed favorable interaction and possible inhibition, in agreement with docking. researchgate.net

Topological Studies

Topological studies of electron density provide a quantitative description of chemical bonding and intermolecular interactions, offering deeper insights than simpler models.

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful method that analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds and non-covalent interactions. tandfonline.comuni-rostock.de By locating critical points in the electron density, AIM can identify bond paths between atoms and quantify the nature of these interactions. uni-rostock.de

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.net The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate strong interactions, typically hydrogen bonds. grafiati.com

Table 3: Hirshfeld Surface Interaction Percentages for 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol

Interaction TypePercentage ContributionSource
H···H45.7% nih.gov
C···H/H···C27.5% nih.gov
O···H/H···O10.4% nih.gov
N···H/H···N9.4% nih.gov
C···C3.7% nih.gov
C···N/N···C1.7% nih.gov
O···C/C···O1.0% nih.gov

Derivatization and Structure Chemical Property Relationships

Synthesis of Substituted 3-Imidazol-1-yl-quinoline Derivatives

The synthesis of substituted this compound derivatives has been achieved through various methodologies, including one-pot multi-component reactions and coupling strategies. These methods offer efficient routes to a diverse range of analogues.

One prominent approach involves a one-pot, three-component reaction utilizing substituted 2-phenoxyquinolin-3-carbaldehydes, benzil (B1666583), and ammonium (B1175870) acetate (B1210297). tandfonline.com This method provides a straightforward synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-phenoxyquinoline derivatives. tandfonline.com Another efficient one-pot synthesis employs 2-phenoxyquinoline-3-carbaldehyde, benzil, ammonium acetate, and a catalytic amount of ceric ammonium nitrate (B79036) in acetic acid to produce 2,4,5-trisubstituted imidazole (B134444) derivatives bearing a quinoline (B57606) nucleus. rjlbpcs.com

Microwave-assisted synthesis has also been employed as a green and efficient method. For instance, N-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)(aryl)amides have been synthesized using both conventional heating and solvent-free microwave thermolysis, with the latter offering advantages in terms of reaction time and yield. researchgate.net

Furthermore, chloro-amine coupling reactions have been utilized to synthesize 2-(4-substituted phenoxy)-6-substituted-3-((2-substituted-1H-imidazol-1-yl)methyl)quinolines. ajrcps.com This involves the reaction of 2-(4-(un)substituted phenoxy)-3-(chloromethyl)-6-(un)substituted quinolines with substituted imidazoles in the presence of a base like potassium carbonate in DMF. ajrcps.com

A variety of substituted this compound derivatives have been synthesized, with modifications on both the quinoline and imidazole rings. For example, a series of quinoline-imidazole hybrids were prepared by reacting N1-(7-chloroquinolin-4-yl)benzene-1,4-diamine with benzil and various benzaldehyde (B42025) derivatives in acetic acid. tandfonline.com

Table 1: Examples of Synthesized Substituted this compound Derivatives and their Synthetic Methods

Compound Name Synthetic Method Starting Materials Reference
3-(4,5-Diphenyl-1H-imidazol-2-yl)-2-phenoxyquinolines One-pot three-component reaction Substituted 2-phenoxyquinolin-3-carbaldehydes, benzil, ammonium acetate tandfonline.com
2-(4,5-Diphenyl-1H-imidazol-2-yl)-6-(un)substituted quinolines One-pot multi-component reaction with ceric ammonium nitrate catalyst 2-(4-(un)substituted phenoxy)-6-(un)substituted quinoline-3-carbaldehyde, benzil or benzoin, ammonium acetate rjlbpcs.com
N-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)(aryl)amides Conventional heating or microwave-assisted synthesis 4-((2-Chloroquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, N-amino arylcarboxamides researchgate.netsemanticscholar.org
2-(4-un(substituted)phenoxy)-6-un(substituted)-3-((2-un(substituted)-1H-imidazol-1-yl)methyl)quinoline Chloro-amine coupling reaction 2-(4-(un)substituted phenoxy)-3-(chloromethyl)-6-(un)substituted quinoline, substituted imidazole ajrcps.com
Quinoline-based imidazole derivatives (6a-o) One-pot reaction N1-(7-chloroquinolin-4-yl)benzene-1,4-diamine, benzil, derivatives of benzaldehyde, ammonium acetate tandfonline.com

Strategies for Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the this compound scaffold is crucial for tuning its chemical and physical properties. Various strategies have been developed to achieve this, primarily focusing on modifications at different positions of the quinoline and imidazole rings.

Functional groups are often introduced through the selection of appropriately substituted starting materials. For instance, in the synthesis of 2,4,5-trisubstituted imidazoles, the use of variously substituted benzaldehydes allows for the incorporation of different aryl groups at the 2-position of the imidazole ring. tandfonline.com Similarly, starting with substituted anilines can lead to derivatives with functional groups on the quinoline moiety. mdpi.com

The imidazole ring itself can be functionalized. For example, N-alkylation of the imidazole nitrogen with ω-halogeno-acetophenones has been used to introduce keto-alkyl groups, which can then participate in further reactions. rsc.org The structure of the imidazole ring is amphoteric, meaning it has both acidic and basic properties, which allows for reactivity with both electrophiles and nucleophiles. nih.gov The nitrogen at the 3-position is particularly susceptible to electrophilic attack due to its available unshared electron pair. nih.gov

Post-synthesis modification is another key strategy. For example, the presence of a chloro group at the 2-position of the quinoline ring in compounds like N-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)(aryl)amides provides a handle for further nucleophilic substitution reactions. semanticscholar.org

The synthesis of imidazo[1,2-a]quinolines also allows for the introduction of functional groups. For example, carboxylic acid functionalities have been introduced into imidazo[1,2-a]quinoline systems. acs.org

Hybridization with Other Heterocyclic Systems

To explore novel chemical space and potentially enhance properties, the this compound core has been hybridized with other heterocyclic systems. This molecular hybridization approach involves covalently linking the quinoline-imidazole scaffold to other pharmacophoric heterocycles like benzothiazole, triazole, and oxadiazole.

The synthesis of hybrid molecules incorporating benzothiazole, quinoline, and imidazole moieties has been reported. One approach involves the synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives. samipubco.com This synthesis starts with the reduction of 2-chloroquinoline-3-carbaldehyde (B1585622) to the corresponding alcohol, followed by chlorination to yield 2-chloro-3-(chloromethyl)quinoline. This intermediate is then reacted with 1H-benzo[d]imidazole-2-thiol to afford the final hybrid molecule. samipubco.com The use of copper nanoparticles grafted on carbon microspheres has been shown to be an effective catalyst for this reaction. samipubco.com

Another example involves the synthesis of imidazole-based benzothiazoles where the two heterocyclic systems are linked. nih.gov While not a direct this compound conjugate, these studies highlight the chemical compatibility and interest in combining these two heterocycles.

The integration of a triazole ring into the quinoline-imidazole framework has been achieved through multi-step synthetic sequences. A common strategy for forming the 1,2,3-triazole ring is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". dntb.gov.uatandfonline.com

The synthesis of novel 1,2,3-triazole-containing quinoline-benzimidazole hybrids has been reported. nih.gov These hybrids feature a 1,4-disubstituted 1,2,3-triazole linker connecting the quinoline and benzimidazole (B57391) units. nih.gov The synthesis involves the preparation of appropriate azide (B81097) and alkyne precursors of the quinoline and benzimidazole moieties, followed by their CuAAC reaction. nih.gov

In a different approach, quinoline-1,2,3-triazole-aniline hybrids have been synthesized, demonstrating the versatility of the triazole linker to connect the quinoline core to other functionalities. dntb.gov.ua

The 1,3,4-oxadiazole (B1194373) ring has been successfully incorporated into the this compound structure, leading to novel hybrid compounds. The synthesis of these constructs often involves the cyclization of a carbohydrazide (B1668358) intermediate.

For instance, a series of quinoline-based 1,3,4-oxadiazole derivatives were synthesized via a chloro-amine coupling reaction. rsc.org A key step in this synthesis is the cyclization of hydrazide derivatives. Various cyclizing reagents can be used, with iodobenzenediacetate (IBD) being identified as a particularly effective catalyst. rsc.org

Another example is the synthesis of benzimidazole-containing quinolinyl oxadiazoles. nih.gov The synthesis involves the preparation of a key intermediate, 2-(5-bromothiophen-2-yl)-1-alkyl-1H-benzo[d]imidazole-5-carbohydrazide, which is then reacted with a substituted quinoline-4-carboxylic acid in the presence of a coupling agent to form the 1,3,4-oxadiazole ring. nih.gov The synthesis of 1,3,4-oxadiazole derivatives can also be achieved through the reaction of a carbohydrazide with a carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net

Table 2: Overview of Hybridization Strategies for this compound

Hybrid System Linker/Fusion Strategy Key Reaction Type Reference
Benzothiazole-Quinoline-Imidazole Thioether linkage Nucleophilic substitution samipubco.com
Triazole-Quinoline-Imidazole 1,2,3-Triazole linker Copper-catalyzed azide-alkyne cycloaddition (CuAAC) dntb.gov.uanih.gov
Oxadiazole-Quinoline-Imidazole 1,3,4-Oxadiazole ring Cyclization of carbohydrazide rsc.orgnih.gov

Triazole-Quinoline-Imidazole Hybrids

Structure-Chemical Property Relationships of Derivatives (e.g., electronic characteristics, reactivity profiles)

The derivatization of the this compound scaffold significantly impacts its chemical properties, including electronic characteristics and reactivity. These relationships are crucial for understanding the behavior of these molecules and for designing new derivatives with specific properties.

The electronic nature of substituents on both the quinoline and imidazole rings can modulate the electron density distribution within the molecule. For example, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can influence the reactivity of the heterocyclic system. researchgate.net In a study on imidazo[1,5-a]quinolines, the introduction of both electron-rich and electron-poor groups on the imidazole ring was found to significantly affect their photoluminescent properties, indicating a clear influence on the electronic structure. researchgate.net

The reactivity profile of the derivatives is also highly dependent on their structure. The presence of specific functional groups can open up new avenues for chemical transformations. For example, a chloro-substituent at the 2-position of the quinoline ring serves as a good leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of a wide range of other functional groups. mdpi.com

Structure-activity relationship (SAR) studies, while often focused on biological activity, also provide insights into the chemical properties of the molecules. For instance, in a series of quinoline-imidazole hybrids, it was found that substitutions on the quinoline ring with bromine or methoxy (B1213986) groups influenced their activity, which is likely a consequence of altered electronic and steric properties. researchgate.net Similarly, in a study on imidazo[4,5-c]quinoline-based compounds, the nature of the substituent at the para position of a phenyl ring was found to be important for its biological activity, highlighting the subtle interplay between structure and properties. acs.org

Coordination Chemistry of 3 Imidazol 1 Yl Quinoline and Its Analogs

Ligand Design Principles Utilizing Quinoline-Imidazole Scaffolds

The design of ligands based on quinoline-imidazole scaffolds is rooted in fundamental principles of coordination chemistry, leveraging the distinct properties of each heterocyclic component. Quinoline-based ligands are well-regarded for their catalytic and biological performance, which is influenced by the steric and electronic effects they impart on metal complexes. researchgate.net The nitrogen atom in the quinoline (B57606) ring is a key coordination site, capable of conjugating with metal orbitals. researchgate.net Similarly, the imidazole (B134444) ring is a crucial motif in biological systems and materials science, often found in the active sites of enzymes like histidine. mdpi.com

When combined into a single scaffold like 3-Imidazol-1-yl-quinoline, these two units create a polydentate ligand system. The imidazole ring typically acts as a σ-donor through its sp2-hybridized nitrogen atom, forming η1(σ,Npy) complexes, much like pyridine (B92270). mdpi.com The quinoline nitrogen also provides a coordination site. researchgate.net This dual-donor capability allows the quinoline-imidazole framework to act as a chelating ligand, binding to a metal center through two nitrogen atoms to form a stable metallacycle. bendola.comnih.gov

The versatility of this scaffold allows for fine-tuning of the ligand's properties. Modifications to either the quinoline or imidazole rings can alter the steric bulk and electronic donor/acceptor characteristics, which in turn influences the coordination geometry, stability, and reactivity of the resulting metal complexes. researchgate.netresearchgate.net For instance, the introduction of different functional groups can enhance the stability of higher oxidation states in transition metals like Cu(II). researchgate.net The rigid, three-dimensional structure that metal complexes can adopt when coordinated with such ligands is a key principle in their design for specific applications, as the geometry of the ligand field can influence the metal's redox state and reactivity. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various analytical techniques, including elemental analysis, IR and NMR spectroscopy, and single-crystal X-ray diffraction to confirm their composition and structure. ajol.infoias.ac.inscispace.com

Complexes of quinoline-imidazole type ligands have been successfully synthesized with a range of first-row and second-row transition metals. The general synthetic procedure involves stirring or refluxing the ligand with a metal salt, such as a chloride or acetate (B1210297) salt, in a solvent like methanol (B129727) or ethanol. bendola.comias.ac.inacs.org The resulting solid complexes can then be isolated by filtration. ias.ac.in

For example, Co(II) and Mn(II) complexes of 2-(1H-benzo[d]imidazol-2-yl)quinoline (an analog of this compound) were prepared by stirring the ligand with the respective metal chlorides in methanol overnight. ias.ac.inscispace.com Similarly, Cu(II) complexes have been synthesized by refluxing a quinoline-derivative ligand with copper(II) chloride dihydrate in ethanol. acs.org The synthesis of silver(I) complexes with quinoline-functionalized Schiff base ligands has also been reported, demonstrating the coordination of the quinoline nitrogen and an imine nitrogen to the Ag(I) center. mdpi.com The formation of Cd(II) complexes often proceeds via similar routes, yielding coordination polymers or discrete molecular structures depending on the specific ligand and reaction conditions. acs.orgcncb.ac.cn

Table 1: Examples of Synthesized Transition Metal Complexes with Quinoline-Imidazole Analogs

Metal IonLigand AnalogResulting Complex FormulaReference
Co(II)2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ){Co(DMF)(BQ)Cl₂} ias.ac.inscispace.com
Mn(II)2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ){Mn(DMF)(BQ)Cl₂} ias.ac.inscispace.com
Ag(I)Quinoline functionalized Schiff basesCoordination via quinoline and imine N atoms mdpi.com
Cu(II)Imine quinoline derivative ligand (IQL)[Cu(IQL)Cl₂] and [Cu(IQL)₂]Cl₂ acs.org
Cd(II)N-(quinolin-8-yl)-4-chlorobenzenesulfonamideCadmium(II) complex mdpi.com
Co(II)N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide (L)[CoL₄(SCN)₂]·2CH₃CN researchgate.net
Mn(II)N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide (L)[MnL₄(SCN)₂]·2CH₃CN researchgate.net

Single-crystal X-ray diffraction is the definitive method for elucidating the precise coordination environments and geometries of these metal complexes. Quinoline-imidazole scaffolds typically act as bidentate N,N-donor ligands, chelating to the metal center.

In the case of Co(II) and Mn(II) complexes with 2-(1H-benzo[d]imidazol-2-yl)quinoline, {Co(DMF)(BQ)Cl₂} and {Mn(DMF)(BQ)Cl₂}, both were found to be isostructural, crystallizing in a triclinic space group. ias.ac.inscispace.com The metal(II) center in both complexes exhibits a five-coordinate, trigonal bipyramidal geometry. ias.ac.inscispace.com The ligand coordinates to the metal through the nitrogen atoms of both the quinoline and the benzimidazole (B57391) moieties. ias.ac.inscispace.com

Complexes of N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide with Mn(II) and Co(II) show a distorted octahedral geometry, where four ligand molecules coordinate to the central metal ion. researchgate.net In contrast, complexes of the same ligand with Zn(II) and Cd(II) adopt a distorted tetrahedral geometry. researchgate.net Silver(I) complexes with related quinoline-based Schiff bases also exhibit pseudo-tetrahedral geometries, with coordination occurring via the quinoline nitrogen and an imine nitrogen. mdpi.com The Ag–N(quinoline) bond distances were found to be in the range of 2.240(16) to 2.346(3) Å. mdpi.com The geometry around the metal center is highly dependent on the metal ion itself, its oxidation state, and the steric and electronic properties of the specific ligand and any co-ligands present. nih.govmdpi.com

Complexes with Transition Metal Ions (e.g., Ag(I), Cu(I), Cd(II), Co(II), Mn(II))

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic properties of metal complexes derived from quinoline-imidazole scaffolds are investigated using techniques like UV-Vis spectroscopy and computational methods such as Density Functional Theory (DFT). bendola.comias.ac.in These studies provide insights into the nature of the metal-ligand bonding and the electronic transitions within the molecule.

DFT calculations on Co(II) and Mn(II) complexes of 2-(1H-benzo[d]imidazol-2-yl)quinoline have been used to determine their electronic structures, geometrical parameters, and bonding characteristics. ias.ac.inscispace.com Analysis of the frontier molecular orbitals (HOMO and LUMO) for these complexes indicates the potential for intermolecular charge transfer and significant delocalization of electron density across the molecule. ias.ac.inscispace.com The interaction between the metal d-orbitals and the ligand's π-system is a key feature of the bonding. The nitrogen atom of the quinoline ring, for instance, can conjugate with the metal orbitals, facilitating electronic communication. researchgate.net

The electronic spectra of these complexes typically show absorption bands corresponding to π–π* and n–π* transitions within the ligand, which are shifted upon complexation. bendola.com Additional bands in the visible region are often assigned to d-d transitions or metal-to-ligand charge transfer (MLCT) events. The ability of transition metals to exist in various oxidation states, a property influenced by the coordinating ligands, is central to their electronic behavior and redox activity. nih.gov

Impact of Complexation on Molecular Reactivity and Stability

The act of coordinating a this compound ligand to a metal center significantly alters the molecule's reactivity and stability. This modulation is a cornerstone of designing metal-based catalysts and therapeutic agents. researchgate.netacs.org

Reactivity: Metal coordination profoundly impacts the reactivity of the ligand. The metal ion, acting as a Lewis acid, can polarize the coordinated ligand, making it more susceptible to nucleophilic or electrophilic attack. nih.gov This activation is a key principle in many catalytic processes. Furthermore, the redox potential of the metal ion is tuned by the ligand field. nih.gov For example, ligands that stabilize a particular oxidation state can make the complex a more effective oxidizing or reducing agent. It has been observed that the biological activity of Schiff base ligands, including those derived from quinoline, is often enhanced upon coordination to a metal ion. nih.gov This is attributed to the combined effects of the ligand's inherent bioactivity and the properties of the central metal ion, which can influence interactions with biological targets. acs.org

Chemical Applications and Functional Materials Integration

Role as Chemical Building Blocks in Multi-Step Organic Synthesis

3-Imidazol-1-yl-quinoline serves as a crucial building block in the construction of more complex molecular architectures. nih.govcymitquimica.com These foundational molecules are essential starting materials for creating a diverse array of organic compounds through various chemical reactions. cymitquimica.com The imidazole (B134444) moiety, in particular, is a versatile nucleus for functionalization, providing a rich source of chemical diversity. researchgate.net Its presence in a molecule can be a strategic starting point for the synthesis of new bioactive compounds. nih.gov

The synthesis of derivatives often involves multi-step protocols. For instance, the synthesis of certain bioactive compounds utilizes imidazole-based structures as key intermediates. nih.gov The general approach to creating N-arylimidazoles, such as this compound, can be achieved through methods like the copper-catalyzed N-arylation of imidazole with an appropriate quinoline (B57606) precursor. nih.gov

A summary of representative transformations where this compound or its derivatives act as building blocks is provided below:

Starting MaterialReagents and ConditionsProduct TypeApplication Area
8-imidazol-1-yl-quinolineMethyl iodide or benzyl (B1604629) bromideImidazolium (B1220033) saltsPrecursors for N-heterocyclic carbene (NHC) ligands
This compound derivativesFurther synthetic modificationsComplex heterocyclic systemsMedicinal chemistry, materials science

This table showcases the utility of this compound as a precursor in different synthetic pathways.

Catalytic Applications of this compound or its Metal Complexes

The imidazole and quinoline components of this compound make it an excellent ligand for coordinating with various transition metals, forming stable and catalytically active complexes. researchgate.netresearchgate.net These complexes have demonstrated significant potential in catalyzing a range of organic transformations. The nitrogen atoms in both the imidazole and quinoline rings can effectively bind to metal centers, influencing the electronic and steric environment of the catalyst and thereby its activity and selectivity. researchgate.netresearchgate.net

Applications in C-C Coupling Reactions (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in organic synthesis. acs.orgresearchgate.net Ligands based on N-heterocyclic carbenes (NHCs), which can be derived from imidazolium salts of this compound, have shown remarkable activity in such reactions. ajol.info The combination of a quinoline framework with an NHC precursor offers a bidentate ligand system with potentially interesting implications for catalysis due to its specific steric and electronic properties. ajol.info

These palladium complexes are instrumental in Suzuki-Miyaura cross-coupling reactions, which are widely used to synthesize biaryls and other complex molecules. acs.orgnih.gov The ligand's structure plays a crucial role in the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. acs.org

Catalytic SystemReaction TypeSubstratesKey Features
Palladium complexes with quinoline-functionalized NHC ligandsSuzuki-Miyaura cross-couplingAryl halides and boronic acidsHigh efficiency and reliability for C-C bond formation. acs.orgnih.gov
Palladium(II) complexes with quinoline-based ligandsC(sp³)–H chlorinationFree carboxylic acidsBioinspired ligand facilitates regioselective chlorination. researchgate.net

This table illustrates the application of palladium complexes of quinoline-imidazole type ligands in important C-C coupling and functionalization reactions.

Catalysis in Multicomponent Organic Transformations

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comresearchgate.net This approach is valued for its atom economy and step efficiency. mdpi.com Catalysis is often essential in MCRs to control the reaction pathway and improve yields. researchgate.net

While direct catalytic use of this compound in MCRs is an emerging area, related quinoline and imidazole-based catalysts have shown significant promise. For instance, ionic organic solids based on imidazole have been used to catalyze the Friedländer synthesis of quinolines. semanticscholar.org The acidic nature of such catalysts can promote the necessary condensation and cyclization steps. semanticscholar.org The development of catalysts derived from this compound for MCRs could offer new routes to complex heterocyclic structures. mdpi.comacs.org

Integration into Functional Materials (e.g., luminophores for optoelectronic devices)

The unique photophysical properties of molecules containing both quinoline and imidazole moieties make them attractive candidates for use in functional materials, particularly as luminophores in organic light-emitting diodes (OLEDs). scispace.comresearchgate.net The combination of an electron-donating and an electron-accepting unit within the same molecule can lead to materials with tunable emission colors and high quantum efficiencies. researchgate.net

Imidazole derivatives are known to be excellent building blocks for fluorophores, and their incorporation into larger conjugated systems can enhance their luminescent properties. researchgate.net The rigid, planar structure of the quinoline ring system contributes to high fluorescence quantum yields. The fusion of these two heterocycles can result in materials with desirable characteristics for optoelectronic applications, such as thermal stability and efficient charge transport. scispace.comresearchgate.net

For example, donor-acceptor molecules incorporating imidazole have been designed as deep-blue emitters for OLEDs. bohrium.com The trifluoromethyl group, when incorporated, can increase the HOMO-LUMO energy gap, leading to a blue shift in the emission. ossila.com Furthermore, the integration of such luminophores into devices has resulted in high efficiency and color stability. bohrium.com

Material TypeApplicationKey PropertiesPerformance Metrics
Imidazole-π-triphenylamine derivativesDeep-blue emitters in OLEDsDonor-linker-acceptor structureLow turn-on voltages, high efficiency, stable deep-blue emission. bohrium.com
Tetrazolo[1,5-a]quinolines fused with dihydropyrrolopyrrolesFluorescent dyesEfficient fluorescence from green-yellow to orange-redHigh fluorescence quantum yields, strong solvatofluorochromic effects. nih.gov

This table highlights the use of imidazole- and quinoline-containing compounds in the development of advanced functional materials for optoelectronics.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 3-imidazol-1-yl-quinoline derivatives has traditionally relied on conventional heating methods, which are often associated with long reaction times, moderate to low yields, and the use of harsh conditions. nih.govnih.gov The future of synthesizing these valuable compounds lies in the adoption and refinement of greener and more efficient protocols.

Recent research has demonstrated the significant advantages of ultrasound-assisted synthesis . This technique has been shown to dramatically reduce reaction times for the N-alkylation of the imidazole (B134444) ring from 48–96 hours to a mere 1–2 hours, while also offering a modest increase in yields of up to 10%. nih.govrsc.org Similarly, microwave-assisted synthesis has emerged as a powerful tool, offering benefits such as shorter reaction times, higher yields, and being an environmentally benign approach. frontiersin.orgmdpi.combenthamdirect.comaip.org For instance, microwave-assisted Groebke-Blackburn-Bienaymé reactions have been successfully employed to create fused bis-heterocycles containing both imidazole and quinoline (B57606) cores. mdpi.com

Another promising avenue is the development of one-pot, multi-component reactions (MCRs) . These reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, offer significant advantages in terms of efficiency and atom economy. tandfonline.comrjlbpcs.comresearchgate.net The use of catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) in these reactions has been shown to produce excellent yields in shorter reaction times. rjlbpcs.com

Future research should focus on expanding the library of catalysts for these reactions, exploring novel solvent systems (including solvent-free conditions), and broadening the scope of substrates to generate a wider diversity of this compound derivatives.

Synthetic Methodology Key Advantages Reported Improvements References
Ultrasound-Assisted Synthesis Reduced reaction time, increased yields, energy efficiency, environmentally friendly.Reaction time reduced from 48-96h to 1-2h; Yields increased by ~10-20%. nih.govnih.govrsc.orgfrontiersin.orgresearchgate.netrsc.org
Microwave-Assisted Synthesis Rapid, high-yielding, environmentally friendly protocol.Improved reaction efficiency and higher yields compared to conventional methods. frontiersin.orgmdpi.combenthamdirect.comaip.orgresearchgate.net
One-Pot Multi-Component Reactions High efficiency, atom economy, simplified workup procedures.Excellent yields and shorter reaction times, particularly with catalysts like CAN. tandfonline.comrjlbpcs.comresearchgate.net

Advanced Computational Modeling for Predictive Chemical Reactivity and Interactions

Computational chemistry has become an indispensable tool for predicting the behavior of molecules, thereby guiding synthetic efforts and accelerating the discovery process. For the this compound scaffold, advanced computational modeling offers a pathway to a deeper understanding of its chemical reactivity and biological interactions.

Density Functional Theory (DFT) calculations are pivotal in elucidating the electronic structure of these molecules. A key parameter derived from DFT is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap . A smaller energy gap generally indicates higher chemical reactivity. irjweb.comscirp.org For instance, DFT studies on quinoline and imidazole derivatives have successfully predicted their reactivity and stability. scirp.orgnih.govscirp.orgresearchgate.net Future work should systematically apply DFT to a broad range of substituted 3-imidazol-1-yl-quinolines to create a predictive map of their reactivity based on the nature and position of various functional groups.

Molecular docking simulations are crucial for predicting the binding affinity and mode of interaction of these compounds with biological targets. rjlbpcs.comresearchgate.netnih.govdergipark.org.tr Such studies have been used to identify potential inhibitors of enzymes like α-glucosidase and to understand their interactions within the active sites of proteins. tandfonline.comresearchgate.net Expanding these in silico studies to a wider array of enzymes and receptors will be critical in identifying new therapeutic applications.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating the drug-likeness of novel compounds. researchgate.netdergipark.org.trmdpi.comtandfonline.com These computational tools can help to prioritize which derivatives are most likely to have favorable pharmacokinetic profiles, thus saving significant time and resources in the drug development pipeline. dntb.gov.ua

Computational Method Application Key Insights References
Density Functional Theory (DFT) Predicting chemical reactivity and stability.Determination of HOMO-LUMO energy gap, electron distribution, and reactive sites. irjweb.comscirp.orgnih.govscirp.orgresearchgate.nettandfonline.com
Molecular Docking Predicting binding affinity and interactions with biological targets.Identification of key binding interactions and potential as enzyme inhibitors. rjlbpcs.comresearchgate.netnih.govdergipark.org.trtandfonline.comresearchgate.nettandfonline.comtandfonline.com
ADMET Prediction Evaluating drug-likeness and pharmacokinetic properties.Assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.netdergipark.org.trmdpi.comtandfonline.comdntb.gov.uaresearchgate.net

Exploration of New Chemical Reactivity Profiles and Reaction Pathways

The quinoline and imidazole rings that constitute the this compound scaffold are both rich in chemical reactivity, offering numerous possibilities for further functionalization and transformation.

The Huisgen [3+2] dipolar cycloaddition has been effectively used to construct hybrid quinoline-imidazole systems. nih.govrsc.orgrsc.org This reaction, which involves the cycloaddition of a 1,3-dipole to a dipolarophile, is a powerful tool for creating five-membered heterocyclic rings. scielo.brorganic-chemistry.orgresearchgate.net Future research could explore the use of different dipolarophiles and the development of catalytic, asymmetric versions of this reaction to generate novel and stereochemically defined derivatives.

The aromatic nature of both the quinoline and imidazole rings makes them susceptible to electrophilic substitution reactions . researchgate.netglobalresearchonline.netcutm.ac.innih.gov Depending on the reaction conditions and the existing substituents, electrophiles can be directed to various positions on the heterocyclic framework. researchgate.netcutm.ac.in A systematic study of the regioselectivity of electrophilic substitutions on the this compound core would provide a valuable roadmap for the synthesis of specifically functionalized analogues.

Other potential reaction pathways to explore include nucleophilic substitution reactions on the quinoline ring, particularly at the 2- and 4-positions, and the investigation of ring-opening and ring-closing reactions to create more complex, fused heterocyclic systems. nih.gov

Design and Synthesis of Supramolecular Assemblies Incorporating the Scaffold

The ability of the this compound scaffold to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent building block for the construction of supramolecular assemblies. tandfonline.comnih.gov

Research on related styrylquinoline-benzimidazole hybrids has shown that combinations of N-H···O and C-H···π hydrogen bonds can generate well-defined two- and three-dimensional supramolecular structures. iucr.org The nitrogen atoms in both the quinoline and imidazole rings can act as hydrogen bond acceptors, while N-H groups on the imidazole ring can serve as hydrogen bond donors. These interactions can be rationally designed to control the self-assembly of molecules into predictable architectures.

Future research in this area should focus on the design and synthesis of macrocycles and cages incorporating the this compound unit. mdpi.comnih.govmdpi.com By strategically placing functional groups that can participate in intramolecular bonding or act as linkers, it should be possible to create novel macrocyclic structures with defined shapes and sizes. These supramolecular entities could find applications in host-guest chemistry, molecular sensing, and as advanced materials. The exploration of metal coordination to the nitrogen atoms of the scaffold also presents an opportunity to create metallo-supramolecular assemblies with unique photophysical and catalytic properties. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Imidazol-1-yl-quinoline, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves condensation reactions between quinoline precursors and imidazole derivatives. For example, mixed aldol condensation using hydroxylamine hydrochloride or hydrazine hydrate can introduce annulated heterocycles (e.g., isoxazolo or pyrazolino rings) . Optimization strategies include:

  • Adjusting molar ratios of reactants (e.g., 1:1.2 for quinoline to imidazole derivatives).
  • Temperature control (80–120°C for 6–12 hours) to balance reaction progress and side-product formation.
  • Catalytic use of acetic acid or p-toluenesulfonic acid to enhance regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and substituent positions (e.g., quinoline C-3 imidazole attachment) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for imidazole) .
  • X-ray Crystallography : Resolves bond angles/geometry using SHELXL refinement (R-factor < 0.05 for high-resolution data) .

Q. What preliminary pharmacological screening models are appropriate for assessing this compound’s bioactivity?

  • Methodological Answer : Start with in vitro assays:

  • Antimicrobial Activity : Agar dilution method against E. coli (ATCC 25922) and C. albicans (ATCC 10231) at 50–200 µg/mL concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC50 calculations .
  • Dose-Response Curves : Use triplicate experiments and ANOVA for statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

  • Methodological Answer : Apply systematic validation:

  • Dynamic NMR Studies : Detect conformational flexibility (e.g., imidazole ring puckering) that may explain spectral discrepancies .
  • Twinned Crystallography : Use SHELXD/SHELXE to model disorder in crystal lattices .
  • DFT Calculations : Compare experimental IR/NMR with theoretical spectra (B3LYP/6-31G* level) .

Q. What strategies optimize annulated heterocycle formation in this compound derivatives during multi-step synthesis?

  • Methodological Answer : Key approaches include:

  • Regioselective Cyclization : Use microwave-assisted synthesis (100°C, 30 min) to reduce competing pathways .
  • Protecting Groups : Introduce tert-butoxycarbonyl (BOC) on imidazole NH to prevent undesired ring openings .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on quinoline C-3 .

Q. How does this compound coordinate with transition metals, and what analytical techniques validate these complexes?

  • Methodological Answer : Coordination occurs via imidazole N-1 and quinoline N-atom:

  • Synthesis : React with Zn(II)/Cu(II) salts in ethanol under nitrogen (yield > 70%) .
  • Validation Techniques :
  • ESI-MS : Confirm metal-ligand stoichiometry (e.g., [M(L)2]²⁺ complexes).
  • Single-Crystal XRD : Resolve octahedral vs. tetrahedral geometries .
  • Magnetic Susceptibility : Detect paramagnetic behavior in Cu(II) complexes .

Q. What statistical frameworks ensure rigor in evaluating this compound’s pharmacological mechanisms?

  • Methodological Answer : Apply pharmacodynamic modeling:

  • Dose-Response Analysis : Fit data to Hill equation (variable slope, R² > 0.95) .
  • ANOVA with Post Hoc Tests : Use Fisher’s PLSD for pairwise comparisons in behavioral assays (n ≥ 25 replicates) .
  • Time-Kill Curves : Non-linear regression to assess bactericidal vs. bacteriostatic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.